2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-21-14-7-6-11(9-10(14)5-8-15(21)22)20-17(23)16-12(18)3-2-4-13(16)19/h2-4,6-7,9H,5,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIVJXHYVCDWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzoyl chloride, which is then reacted with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline moiety can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the benzamide ring, tetrahydroquinolin core, or substituent patterns. Below is a detailed comparison using data from patents, synthesis studies, and screening reports:
Core Modifications: Tetrahydroquinolin Derivatives
- N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide (CAS: 1428652-17-8) Structure: Replaces the benzamide group with propionamide but retains the 1-methyl-2-oxo-tetrahydroquinolin core.
- (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Structure: Incorporates a thiophene-2-carboximidamide group and a pyrrolidine side chain on the tetrahydroquinolin nitrogen. Molecular Formula: C₂₁H₂₉N₄S Molecular Weight: 369.46 g/mol Key Difference: The chiral pyrrolidine moiety introduces stereochemical complexity, with enantiomers showing distinct optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) and HPLC purity >99% . This modification enhances selectivity in receptor interactions, as seen in related kinase inhibitors.
Benzamide Ring Modifications
- 4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Structure: Substitutes the chloro-fluoro benzamide with a 4-butoxybenzamide group. Screening data note availability at 7 mg, suggesting exploratory biological testing .
N-(2-Chloro-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide (EP 3 532 474 B1)
- Structure : Combines a triazolo-oxazine heterocycle with a multi-halogenated benzamide.
- Molecular Formula : C₂₀H₁₄ClF₂N₅O₃
- Molecular Weight : 453.81 g/mol
- Key Difference : The triazolo-oxazine moiety introduces hydrogen-bonding capability, likely improving target engagement in enzyme-active sites. Patent data imply utility in oncology or inflammation .
Data Table: Comparative Analysis
Research Findings and Implications
- Halogenation Effects : The target compound’s 2-Cl, 6-F substitution likely enhances binding to electron-deficient pockets in target proteins, a strategy validated in kinase inhibitors like imatinib .
- Chiral vs. Achiral Derivatives : Enantiomers of thiophene-carboximidamide derivatives demonstrate the importance of stereochemistry in optimizing pharmacokinetics and reducing off-target effects .
- Hydrophobicity Trade-offs : Butoxy-substituted analogs may face solubility challenges, necessitating formulation adjustments compared to the more polar target compound .
Biological Activity
2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound with potential therapeutic applications due to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C17H14ClFN2O2, with a molecular weight of 332.8 g/mol. The compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting kynurenine aminotransferase (KAT), an enzyme implicated in the kynurenine pathway that affects neurotransmitter levels and immune responses .
Antitumor Activity
Research indicates that compounds structurally related to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. By inhibiting KAT activity, it potentially increases levels of neuroprotective metabolites like kynurenic acid (KYNA), which has been linked to reduced neuroinflammation and improved cognitive function .
Study 1: Inhibition of Kynurenine Pathway Enzymes
In a study evaluating the effects of various KAT inhibitors, including derivatives similar to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, researchers found significant reductions in kynurenine levels in treated mice compared to controls. This suggests a potential application in treating conditions associated with elevated kynurenine levels, such as depression and neurodegenerative diseases .
Study 2: Anticancer Activity
A comparative analysis of several compounds revealed that derivatives of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited potent cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
